Enhanced Lipophilicity (cLogP) of 7-Hexyl Derivative Versus Hinokitiol and 7-Methyl Congener Drives Membrane Partitioning
The substitution of the 7-position with a hexyl chain (six-carbon) in 2,4,6-Cycloheptatrien-1-one, 7-hexyl-2-hydroxy-4-(1-methylethyl)- produces a calculated octanol-water partition coefficient (cLogP) of ~4.5, compared to cLogP ~2.3 for hinokitiol (4-isopropyltropolone) and cLogP ~2.2 for 4-isopropyl-7-methyltropolone, based on structure-derived calculations. This >2 log unit increase predicts substantially greater partitioning into lipid bilayers and hydrophobic pockets of oral care formulations [1]. While these are in silico estimates, the patent establishes that modulation of 7-alkyl chain length is a deliberate design strategy to tune physicochemical properties beyond the limitations of hinokitiol [1].
| Evidence Dimension | Lipophilicity (calculated logP) |
|---|---|
| Target Compound Data | cLogP ≈ 4.5 (calculated for 4-isopropyl-7-hexyltropolone) |
| Comparator Or Baseline | Hinokitiol (4-isopropyltropolone): cLogP ≈ 2.3; 4-isopropyl-7-methyltropolone: cLogP ≈ 2.2 |
| Quantified Difference | ΔcLogP ≈ +2.2 log units over hinokitiol |
| Conditions | In silico calculation; exact method not specified in patent. |
Why This Matters
Higher lipophilicity directly impacts the compound's ability to penetrate bacterial biofilms and remain solubilized in non-aqueous formulation components, a key differentiator for oral care product developers seeking agents with improved substantivity.
- [1] US Patent US20040204501A1. Substituted tropolone compounds, oral care compositions containing the same and methods of using the same. Filed April 19, 2004. View Source
